molecular formula C5F10O3S B8409020 1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid CAS No. 67635-63-6

1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid

Cat. No.: B8409020
CAS No.: 67635-63-6
M. Wt: 330.10 g/mol
InChI Key: GEWFYVHBZSLJEZ-UHFFFAOYSA-N
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Description

1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid is a fluorinated sulfonyl fluoride derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C4HF9O3S, and it has a high density and boiling point, making it suitable for specialized chemical processes .

Preparation Methods

The synthesis of 1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid involves several steps. One common method includes the reaction of tetrafluoroethylene with pentafluoroallyl alcohol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with sulfuryl fluoride under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and ensure purity and consistency.

Chemical Reactions Analysis

1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid can be compared with other fluorinated sulfonyl fluorides, such as:

The uniqueness of this compound lies in its specific combination of fluorinated groups and sulfonyl fluoride, which provides distinct reactivity and applications in various fields.

Properties

CAS No.

67635-63-6

Molecular Formula

C5F10O3S

Molecular Weight

330.10 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,3,3-pentafluoroprop-2-enoxy)ethanesulfonyl fluoride

InChI

InChI=1S/C5F10O3S/c6-1(2(7)8)3(9,10)18-4(11,12)5(13,14)19(15,16)17

InChI Key

GEWFYVHBZSLJEZ-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

However, in reality, it can be prepared by reacting tetrafluoroethane-β-sultone, KF and CF2═CFCF2OSO2F without isolating FOCCF2SO2F as the intermediate. Specifically, for example, in the presence of a solvent such as tetraglyme, KF and tetrafluoroethane-β-sultone are reacted under cooling, and CF2═CFCF2OSO2F is dropwise added thereto and reacted, whereby CF2═CFCF2OCF2CF2SO2F can be obtained.
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